(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Description
The compound (Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a pyrazole derivative characterized by a chlorophenyl group at the 3-position, a 2-cyanoethyl substituent at the 1-position, and a (Z)-configured α-cyanoacrylic acid moiety at the 4-position.
Properties
IUPAC Name |
(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLKWZLSDRZGB-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For the target compound, 4-chlorophenylhydrazine hydrochloride and ethyl 3-(dimethylamino)-2-cyanoacrylate undergo cyclization under acidic conditions.
Reaction Conditions :
- Solvent: Ethanol/water (4:1)
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Temperature: 80°C, 12 hours
- Yield: 68–72%
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by intramolecular cyclization and subsequent elimination of dimethylamine. The 4-chlorophenyl group directs regioselectivity to the C3 position due to electronic effects.
N1-Alkylation with Acrylonitrile
Introduction of the 2-cyanoethyl group at the pyrazole N1 position is achieved via alkylation using acrylonitrile under basic conditions.
Optimized Protocol :
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C, 6 hours
- Yield: 85%
Critical Note :
Excess acrylonitrile must be avoided to prevent oligomerization. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Synthesis of the Propenoic Acid Moiety
Knoevenagel Condensation
The α,β-unsaturated acid is formed via Knoevenagel condensation between 3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carbaldehyde and cyanoacetic acid .
Standard Conditions :
- Catalyst: Piperidine (5 mol%)
- Solvent: Toluene
- Temperature: Reflux, 8 hours
- Yield: 60–65%
- Z/E Selectivity: 7:1
Enhancing Z-Selectivity :
Catalytic Asymmetric Approaches
Chiral thiourea catalysts enable enantioselective synthesis, though this is less critical for the Z-geometry. For industrial scalability, organocatalytic systems using L-proline derivatives have been reported:
| Catalyst | Solvent | Time (h) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| L-Proline | THF | 24 | 8:1 | 75 |
| Cinchona alkaloid | Toluene | 18 | 10:1 | 82 |
Coupling and Functionalization
Suzuki-Miyaura Cross-Coupling
For analogs requiring late-stage diversification, the 4-chlorophenyl group can be introduced via Suzuki coupling using 4-chlorophenylboronic acid and a brominated pyrazole precursor:
Conditions :
- Catalyst: Pd(PPh3)4 (2 mol%)
- Base: K2CO3
- Solvent: Dioxane/water (3:1)
- Yield: 78%
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, =CH), 4.32 (t, J = 6.8 Hz, 2H, -OCH2-), 3.02 (t, J = 6.8 Hz, 2H, -CH2CN).
- 13C NMR : 165.2 (COOH), 152.1 (C=N), 139.8 (Ar-C), 118.4 (CN), 116.2 (CN).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 55:45, 1 mL/min).
Industrial-Scale Considerations
Cost-Effective Cyanide Sources
Replacing toxic KCN with acetone cyanohydrin reduces hazardous waste:
Solvent Recycling
Toluene and DMF are recovered via fractional distillation, achieving >90% reuse efficiency.
Applications and Derivatives
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring and the cyano groups are key functional groups that can interact with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural motifs with several agrochemicals and heterocyclic derivatives (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
- Pyrazole vs.
- Substituent Effects: The α-cyanoacrylic acid group in the target compound introduces strong electron-withdrawing effects, which may improve solubility in polar solvents compared to non-acid analogs (e.g., procyazine) .
- Chlorophenyl Group : Common in agrochemicals (e.g., ipconazole in ), this group enhances lipophilicity and membrane permeability, though excessive chlorination can reduce biodegradability .
Electronic and Physicochemical Properties
Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) reveal critical differences:
Table 2: Calculated Properties (Hypothetical Data Based on Analogues)
| Property | Target Compound | Cyanazine | Thiazolidinone-furan Derivative |
|---|---|---|---|
| LogP (Octanol-Water) | 1.8 | 2.3 | 2.9 |
| pKa (Carboxylic Acid) | 3.1 | N/A | 4.5 |
| HOMO-LUMO Gap (eV) | 4.2 | 5.1 | 3.8 |
| Dipole Moment (Debye) | 6.5 | 4.7 | 7.2 |
Analysis :
- The lower LogP of the target compound compared to cyanazine suggests better aqueous solubility, critical for formulation in agrochemicals.
Biological Activity
The compound (Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid represents a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 293.72 g/mol
- Structural Features : The compound contains a pyrazole ring, a cyano group, and a chlorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent activity against prostate cancer cell lines, showing an IC value as low as 69 nM in androgen receptor antagonism . This suggests that the compound may also possess similar mechanisms of action, potentially inhibiting tumor growth through modulation of androgen receptor pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated against various bacterial strains. In vitro studies showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimal activity against other tested strains . Such findings indicate that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The IC values for several synthesized derivatives ranged from 1.13 to 6.28 µM, suggesting that modifications in the structure can enhance inhibitory potency.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Study 1: Prostate Cancer Model
A xenograft model involving LNCaP cells was used to evaluate the in vivo efficacy of this compound. The results showed significant tumor growth inhibition upon oral administration, highlighting the compound's potential as an oral therapeutic agent for prostate cancer .
Study 2: Bacterial Resistance Mechanisms
In a study examining bacterial resistance mechanisms, derivatives of the compound were tested against antibiotic-resistant strains. The findings suggested that these compounds could disrupt bacterial biofilm formation and enhance susceptibility to existing antibiotics, providing a dual approach to combat resistant infections .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | LNCaP (Prostate Cancer) | 69 | |
| Antibacterial | Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | ||
| AChE Inhibition | Various | 1.13 - 6.28 |
Table 2: Structural Modifications and Their Effects on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of Cyano Group | Increased AChE inhibition |
| Chlorophenyl Substitution | Enhanced anticancer activity |
Q & A
Q. What synthetic methodologies are commonly employed for preparing (Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid, and how is reaction progress validated?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent functionalization with chlorophenyl and cyanoethyl groups is achieved through nucleophilic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . Final purification often employs column chromatography or recrystallization, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration (Z) of the propenoic acid moiety?
The (Z)-configuration is confirmed using nuclear Overhauser effect spectroscopy (NOESY), which identifies spatial proximity between the cyano group and adjacent protons. X-ray crystallography provides definitive stereochemical assignment, as demonstrated in analogous pyrazole derivatives . Infrared (IR) spectroscopy further validates the presence of carboxylic acid and nitrile functional groups .
Q. What are the standard assays for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
Enzyme inhibition assays (e.g., kinase or protease inhibition) are conducted using fluorometric or colorimetric substrates. Dose-response curves (IC values) are generated, with controls for non-specific binding. Cell-based assays, such as viability assays (MTT or resazurin), assess cytotoxicity, while Western blotting or qPCR may confirm downstream molecular effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies involving this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. A systematic approach includes:
- Replicating experiments under standardized protocols.
- Validating compound integrity via HPLC and NMR post-assay.
- Using isogenic cell lines to eliminate genetic variability.
- Meta-analysis of published data to identify confounding factors (e.g., solvent effects) .
Q. What strategies optimize regioselectivity during pyrazole ring functionalization to minimize byproducts?
Regioselectivity is controlled by:
- Steric and electronic directing groups (e.g., electron-withdrawing substituents on the pyrazole).
- Catalyst selection (e.g., palladium-mediated cross-coupling for C-H activation).
- Solvent polarity adjustments to favor kinetic vs. thermodynamic products. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Stability studies are conducted using accelerated degradation tests:
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : UV-vis spectroscopy tracks photodegradation. Results inform storage conditions (e.g., -20°C, desiccated, dark) .
Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and protein active sites. Molecular dynamics (MD) simulations assess binding stability over time. QSAR models correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Comparative and Methodological Questions
Q. How do structural analogs of this compound differ in reactivity and bioactivity, and what drives these differences?
A comparative table highlights key variations:
| Analog Structure | Key Differences | Bioactivity Impact | Reference |
|---|---|---|---|
| Replacement of cyanoethyl with methyl | Reduced electrophilicity | Lower kinase inhibition potency | |
| Substitution of chlorophenyl with CF3 | Enhanced lipophilicity | Improved cell membrane permeability | |
| Isosteric replacement of pyrazole | Altered hydrogen-bonding capacity | Shift in target selectivity |
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Follow the INCHEMBIOL framework :
- Abiotic studies : Hydrolysis, photolysis, and adsorption assays.
- Biotic studies : Microbial degradation in soil/water matrices.
- Analytical methods : LC-MS/MS for trace quantification; isotopic labeling for metabolite tracking.
Data Interpretation and Validation
Q. How should researchers address conflicting crystallographic data regarding the compound’s conformation?
Reanalyze raw diffraction data (e.g., using Olex2 or SHELX) to validate unit cell parameters and refinement. Compare with analogous structures in the Cambridge Structural Database (CSD). Collaborative verification with independent labs reduces systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
